5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione phosphate
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Overview
Description
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate is a complex organic compound with a molecular formula of C35H40N5O8P. This compound is part of the ergot alkaloid family, which is known for its diverse pharmacological activities. The structure of this compound includes a benzyl group, a hydroxy group, and an isopropyl group attached to the ergotaman backbone, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate involves multiple steps, starting from the basic ergot alkaloid structure. The process typically includes:
Formation of the Ergotaman Backbone: This step involves the construction of the core ergotaman structure through a series of cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxy group is added through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Isopropylation: The isopropyl group is introduced using isopropyl halides in the presence of a base.
Phosphorylation: The final step involves the addition of the phosphate group, typically using phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted ergot alkaloids.
Scientific Research Applications
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzyl and isopropyl groups play a crucial role in binding to these targets, while the hydroxy and phosphate groups are involved in the compound’s reactivity. The exact pathways and mechanisms are still under investigation, but it is believed that the compound modulates the activity of certain neurotransmitters and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5’alpha-Benzyl-12’-hydroxy-2’-isobutylergotaman-3’,6’,18-trione phosphate
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione sulfate
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione acetate
Uniqueness
Compared to similar compounds, 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphate group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6424-36-8 |
---|---|
Molecular Formula |
C35H40N5O8P |
Molecular Weight |
689.7 g/mol |
IUPAC Name |
[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C35H40N5O8P/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,47-34)48-49(44,45)46/h4-7,9-12,16,18,20,23,27-29,36H,8,13-15,17,19H2,1-3H3,(H,37,41)(H2,44,45,46)/t23-,27-,28+,29+,34-,35-/m1/s1 |
InChI Key |
VBYMIAXBCHCLFN-MCJDBSIWSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OP(=O)(O)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OP(=O)(O)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Origin of Product |
United States |
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